molecular formula C16H15NO2 B12710237 Ketoprofen amide, (S)- CAS No. 162681-69-8

Ketoprofen amide, (S)-

Cat. No.: B12710237
CAS No.: 162681-69-8
M. Wt: 253.29 g/mol
InChI Key: KLWMCJJRUWWDSW-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ketoprofen amide, (S)- typically involves the amidation of ketoprofen. One common method is the aminolysis of ketoprofen benzotriazolide with various amines . The reaction is usually carried out under mild conditions, often at room temperature or lower, to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of ketoprofen amide, (S)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ketoprofen amide, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of ketoprofen amide, such as hydroxylated, alkylated, and acylated compounds .

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen amide: Another NSAID derivative with similar anti-inflammatory and analgesic properties.

    Naproxen amide: Known for its long-lasting effects and used in treating chronic pain conditions.

    Diclofenac amide: Widely used for its potent anti-inflammatory effects.

Uniqueness

Ketoprofen amide, (S)- stands out due to its enhanced selectivity towards COX-2, which reduces the risk of gastrointestinal side effects. Additionally, its various derivatives exhibit unique biological activities, such as antioxidant and cytostatic properties, making it a versatile compound in scientific research .

Properties

CAS No.

162681-69-8

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

(2S)-2-(3-benzoylphenyl)propanamide

InChI

InChI=1S/C16H15NO2/c1-11(16(17)19)13-8-5-9-14(10-13)15(18)12-6-3-2-4-7-12/h2-11H,1H3,(H2,17,19)/t11-/m0/s1

InChI Key

KLWMCJJRUWWDSW-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.